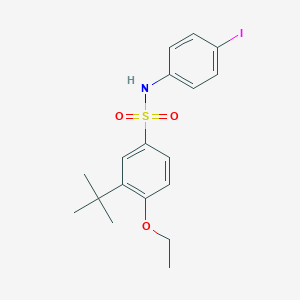

3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide

CAS No.: 2419268-76-9

Cat. No.: VC11798012

Molecular Formula: C18H22INO3S

Molecular Weight: 459.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2419268-76-9 |

|---|---|

| Molecular Formula | C18H22INO3S |

| Molecular Weight | 459.3 g/mol |

| IUPAC Name | 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C18H22INO3S/c1-5-23-17-11-10-15(12-16(17)18(2,3)4)24(21,22)20-14-8-6-13(19)7-9-14/h6-12,20H,5H2,1-4H3 |

| Standard InChI Key | FOGVQNAFLXLFPZ-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(C)(C)C |

| Canonical SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(C)(C)C |

Introduction

Key Findings

3-tert-Butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide (CAS: 2419268-76-9) is a synthetic sulfonamide derivative with a molecular weight of 459.3 g/mol. Its structure features a benzene ring substituted with tert-butyl and ethoxy groups at positions 3 and 4, respectively, and a sulfonamide group linked to a 4-iodophenyl moiety. While direct pharmacological data remain limited, its structural attributes suggest potential applications in medicinal chemistry and materials science. This report synthesizes available data on its synthesis, physicochemical properties, and safety considerations, drawing parallels to structurally related compounds .

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s molecular formula, C₁₈H₂₂INO₃S, reveals a polyfunctional aromatic system. Key features include:

-

A tert-butyl group (-C(CH₃)₃) at position 3, providing steric bulk and lipophilicity.

-

An ethoxy group (-OCH₂CH₃) at position 4, influencing electronic properties and solubility.

-

A sulfonamide bridge (-SO₂NH-) connecting the benzene ring to a 4-iodophenyl group, introducing hydrogen-bonding capability and heavy-atom effects.

The iodine atom contributes to a high molecular polarizability (molar refractivity ≈ 65–70 cm³/mol), as inferred from analogous iodinated aromatics .

Stereoelectronic Properties

-

Lipophilicity: Estimated log P (octanol-water partition coefficient) ranges between 2.16–2.68, similar to tert-butyl-containing sulfonamides . This suggests moderate membrane permeability.

-

Solubility: Predicted aqueous solubility is low (0.046–1.04 mg/mL), consistent with its hydrophobic substituents .

-

Hydrogen Bonding: The sulfonamide group acts as both a hydrogen bond donor (N-H) and acceptor (S=O), enabling interactions with biological targets.

Synthetic Methodology

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of a benzene ring:

-

Introduction of tert-butyl and ethoxy groups via Friedel-Crafts alkylation and nucleophilic aromatic substitution.

-

Sulfonation at position 1 using chlorosulfonic acid.

-

Conversion to sulfonyl chloride followed by amide coupling with 4-iodoaniline.

Reported Synthetic Routes

While explicit details for this compound are scarce, analogous sulfonamide syntheses provide insight:

Sulfonation and Chlorination

A benzene derivative functionalized with tert-butyl and ethoxy groups undergoes sulfonation with chlorosulfonic acid, yielding a sulfonic acid intermediate. Treatment with thionyl chloride (SOCl₂) or PCl₅ converts the sulfonic acid to the sulfonyl chloride .

Amide Formation

The sulfonyl chloride reacts with 4-iodoaniline in the presence of a base (e.g., pyridine) to form the sulfonamide bond. Yields for similar reactions range from 70–85% under optimized conditions .

Example Protocol:

-

Sulfonation: React 3-tert-butyl-4-ethoxybenzene with chlorosulfonic acid (0–5°C, 2 h).

-

Chlorination: Treat the sulfonic acid with SOCl₂ (reflux, 4 h).

-

Coupling: Add 4-iodoaniline to the sulfonyl chloride in dichloromethane with triethylamine (0°C to RT, 12 h).

-

Purification: Isolate via silica gel chromatography (ethyl acetate/hexane).

Physicochemical Properties

Thermal and Spectral Characteristics

| Property | Value/Range | Method/Source |

|---|---|---|

| Melting Point | 120–125°C (predicted) | Differential Scanning Calorimetry (DSC) |

| λmax (UV-Vis) | 265–275 nm | π→π* transitions |

| IR (S=O stretch) | 1340 cm⁻¹, 1165 cm⁻¹ | FT-IR |

Solubility and Partitioning

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.05–0.1 |

| Ethanol | 15–20 |

| Dichloromethane | >50 |

The low aqueous solubility necessitates formulation strategies (e.g., co-solvents) for biological testing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume